Narrow-Gap Semiconductor Character: LaAs Band Gap (0.12 eV) Versus LaN (0.82 eV), LaP (0.25 eV), and Semimetallic LaSb
Corrected density functional theory (DFT) calculations that rectify the systematic band-gap underestimation of conventional LDA/GGA methods place LaAs as a narrow-gap semiconductor with a band gap of 0.12 eV. This is substantially smaller than LaP (0.25 eV, a factor of ~2.1× larger) and LaN (0.82 eV, a factor of ~6.8× larger), while LaSb is unambiguously semimetallic with 0.28 eV band overlap . The corrected DFT results agree with available experimental data, confirming that LaAs sits at the semiconductor-to-semimetal crossover boundary within the LaX series .
| Evidence Dimension | Fundamental electronic band gap (corrected DFT) |
|---|---|
| Target Compound Data | LaAs: 0.12 eV (indirect gap, semiconductor) |
| Comparator Or Baseline | LaN: 0.82 eV; LaP: 0.25 eV; LaSb: –0.28 eV (band overlap, semimetallic); LaBi: semimetallic |
| Quantified Difference | LaAs band gap is 2.1× smaller than LaP, 6.8× smaller than LaN; LaSb is not semiconducting (band overlap of 0.28 eV) |
| Conditions | Corrected DFT calculations (beyond LDA/GGA) for rock-salt (B1) phase; validated against available experimental measurements |
Why This Matters
For semiconductor device design requiring a specific band gap near the narrow-gap/semimetallic boundary, selecting LaAs over LaP or LaSb determines whether the material functions as a semiconductor or a semimetal, directly impacting carrier generation, optical absorption edge, and heterojunction band alignment.
